molecular formula C15H16N2O B14018301 1,1-Diphenyl-3,3-dimethylurea CAS No. 2990-01-4

1,1-Diphenyl-3,3-dimethylurea

Cat. No.: B14018301
CAS No.: 2990-01-4
M. Wt: 240.30 g/mol
InChI Key: JPMQWSJHCDLANT-UHFFFAOYSA-N
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Description

Urea, dimethyldiphenyl-, also known as N,N’-dimethyl-N,N’-diphenylurea, is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where the hydrogen atoms of the amino groups are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Urea, dimethyldiphenyl- can be synthesized through several methods. One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate. This reaction proceeds via a Hofmann rearrangement, generating an isocyanate intermediate, which then reacts with ammonia to form the desired urea derivative .

Another method involves the reaction of (thio)isocyanates with amines in water, which provides a sustainable and chemoselective synthesis of unsymmetrical ureas . Additionally, the carbonylation of aliphatic and aromatic azides in the presence of amines under carbon monoxide atmosphere can yield functionalized unsymmetrical ureas .

Industrial Production Methods

Industrial production of urea derivatives often involves the use of phosgene substitutes, such as S,S-dimethyl dithiocarbonate, to yield N-alkylureas and N,N’-dialkylureas. These reactions are typically carried out in water, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Urea, dimethyldiphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate, ammonium carbamate, carbon monoxide, and various amines. Reaction conditions often involve the use of solvents like methanol, water, and trifluoroethanol .

Major Products Formed

The major products formed from these reactions include various substituted ureas, imines, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of urea, dimethyldiphenyl- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction modulates the biological activity of the compound, making it effective in various therapeutic applications. The molecular targets and pathways involved include enzymes, receptors, and other proteins that play a role in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, dimethyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to form stable hydrogen bonds and interact with various biological targets makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

2990-01-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1,1-dimethyl-3,3-diphenylurea

InChI

InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

JPMQWSJHCDLANT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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